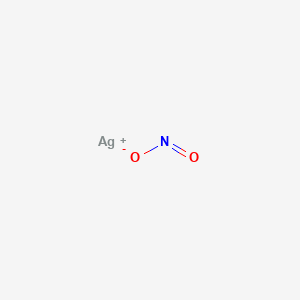

Nitrite d'argent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silver nitrate is a chemical compound with the formula AgNO3. It consists of an ionic bond between the silver cation (Ag+) and the nitrate anion (NO3–). Due to the ionic nature of this compound, it readily dissolves in water and dissociates into its constituent ions . Silver nitrate is a precursor to many compounds of silver, including the silver compounds used in photography .

Synthesis Analysis

Silver nitrate can be prepared by dissolving silver in nitric acid . When a sheet of copper is put into a silver nitrate solution, the silver nitrate reacts with copper to form hairlike crystals of metallic silver and a blue solution of copper nitrate . Another method of synthesis involves the reduction of silver nitrate by enzyme reductase .

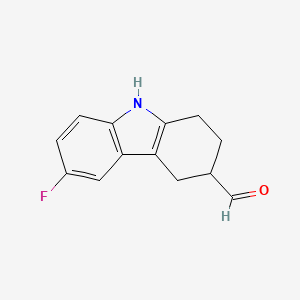

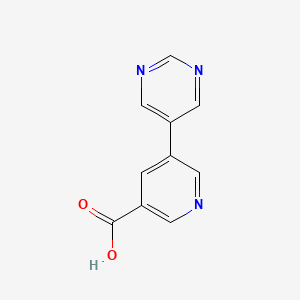

Molecular Structure Analysis

An illustration describing the structure of the silver nitrate molecule shows that silver has an oxidation number of +1 in this compound. The nitrate ion consists of one nitrogen atom which is surrounded by three oxygen atoms . The formal charge of the nitrogen atom is -1, whereas each oxygen atom holds a charge of -2/3 .

Chemical Reactions Analysis

The addition of chloride, bromide, and iodide solutions to silver nitrate solution produces immediate precipitates . The silver nitrate reacts with copper to form hairlike crystals of silver metal and a blue solution of copper nitrate .

Physical and Chemical Properties Analysis

Silver nitrate forms transparent rhombohedral crystals. It has a melting point of 212 degrees Celsius and a boiling point of 440 degrees Celsius. Its density is 4.35 g/cm3 at 25 degrees Celsius . Silver nitrate is highly reactive and can react with many salts to precipitate silver salts .

Applications De Recherche Scientifique

Synthèse des nanoparticules d'argent

Le nitrite d'argent est souvent utilisé comme précurseur dans la synthèse de nanoparticules d'argent (AgNPs), qui sont essentielles en nanotechnologie en raison de leurs propriétés uniques. Les AgNPs synthétisées à partir de this compound peuvent être employées en chimie verte, en utilisant des extraits de plantes comme agents réducteurs et de coiffage. Ces nanoparticules présentent des propriétés antimicrobiennes significatives et sont utilisées dans des applications environnementales telles que la dégradation des polluants .

Applications antimicrobiennes

En raison de ses puissantes propriétés antimicrobiennes, le this compound est utilisé pour créer des formulations qui combattent une large gamme de microorganismes. Il est particulièrement efficace contre les bactéries, et son utilisation s'étend aux désinfectants et aux revêtements pour les dispositifs médicaux .

Traitements médicaux

Le this compound a été utilisé dans les traitements médicaux, en particulier sous forme de nanoparticules d'argent. Celles-ci se sont révélées prometteuses dans la cicatrisation des plaies, agissant comme des agents antibactériens dans les pansements. De plus, le this compound lui-même a été utilisé dans le traitement des verrues, montrant un taux de clairance significatif dans les études cliniques .

Activités catalytiques

Les propriétés catalytiques des nanoparticules dérivées du this compound les rendent appropriées pour diverses réactions chimiques. Elles peuvent agir comme catalyseurs dans les transformations organiques, aidant à la synthèse de molécules complexes .

Ingénierie biomédicale

Dans le domaine de l'ingénierie biomédicale, le this compound est utilisé pour ses propriétés antibactériennes et anti-inflammatoires. Il est utilisé dans le développement d'échafaudages tissulaires et de promoteurs de la cicatrisation osseuse, ainsi que dans les implants cardiovasculaires pour prévenir les infections .

Mécanisme D'action

Target of Action

Silver nitrite, like other silver compounds, primarily targets bacterial cells . The free silver ions in silver nitrite precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This action is attributed to the precipitation of bacterial proteins by liberated silver ions .

Mode of Action

The mode of action of silver nitrite involves the coagulation of cellular protein to form an eschar . This is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax . The silver ions or salts or colloidal silver preparations can inhibit the growth of both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that silver nanoparticles can damage cell membranes due to their nano-size, generate reactive oxygen species (ros), and release ag ions . These actions can disrupt cellular signaling functions and lead to cell death .

Pharmacokinetics

For silver nitrate, another silver compound, it is known that because silver ions readily combine with protein, there is minimal gastrointestinal (gi) and cutaneous absorption of the preparations . The highest amounts of silver noted on autopsy have been in kidneys, and excretion in urine is minimal .

Result of Action

The result of silver nitrite’s action is the death of bacterial cells. The coagulation of cellular protein forms an eschar, which is a dry, dark scab or falling away of dead skin, typically caused by a burn, infection, or other skin disease . This mode of action is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax .

Action Environment

The action of silver nitrite can be influenced by environmental factors. For instance, the presence of chloride in the tissue can lead to the formation of silver chloride, which precipitates bacterial proteins . Additionally, the action of silver nitrite can be influenced by the presence of other ions in the environment

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

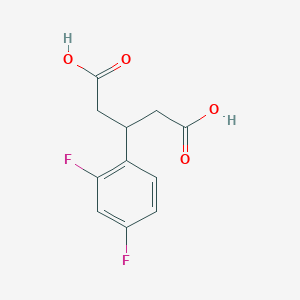

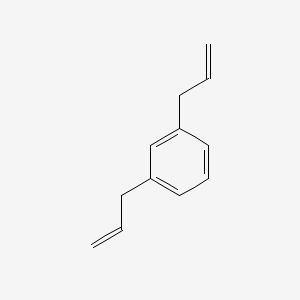

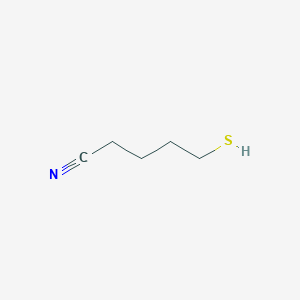

Silver nitrite plays a significant role in biochemical reactions. It has been used to separate mixtures of alkenes by selective absorption . The resulting adduct can be decomposed with ammonia to release the free alkene .

Cellular Effects

Silver nanoparticles, which can be synthesized from silver nitrite, have shown remarkable antibacterial and antioxidant properties .

Molecular Mechanism

The molecular mechanism of silver nitrite is largely based on its interaction with alkenes. Silver ions bind alkenes reversibly, and silver nitrite has been used to separate mixtures of alkenes by selective absorption .

Temporal Effects in Laboratory Settings

Silver nitrate, a related compound, decomposes to give silver, oxygen gas, and nitrite .

Metabolic Pathways

Silver nanoparticles synthesized from silver nitrite have shown potential in various nutraceutical and biomedical applications .

Transport and Distribution

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

Subcellular Localization

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

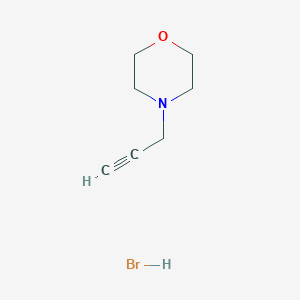

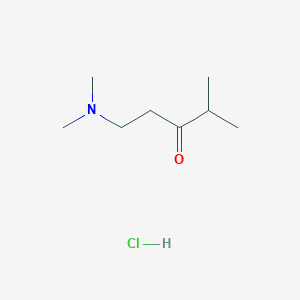

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of silver nitrite can be achieved through the reaction of silver nitrate with sodium nitrite.", "Starting Materials": [ "Silver nitrate", "Sodium nitrite" ], "Reaction": [ "Dissolve 1 mole of silver nitrate in distilled water", "Dissolve 1 mole of sodium nitrite in distilled water", "Mix the two solutions together slowly while stirring", "A white precipitate of silver nitrite will form", "Filter the precipitate and wash it with distilled water", "Dry the silver nitrite in a desiccator" ] } | |

Numéro CAS |

7783-99-5 |

Formule moléculaire |

AgHNO2 |

Poids moléculaire |

154.882 g/mol |

Nom IUPAC |

nitrous acid;silver |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |

Clé InChI |

RNJPRUUGAZPSQI-UHFFFAOYSA-N |

SMILES |

N(=O)[O-].[Ag+] |

SMILES canonique |

N(=O)O.[Ag] |

| 7783-99-5 | |

Pictogrammes |

Oxidizer; Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)

![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)

![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)